molecular formula C20H18N4O3 B2621705 N-(2-methoxyphenyl)-2-(3-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)acetamide CAS No. 1021133-05-0

N-(2-methoxyphenyl)-2-(3-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)acetamide

Cat. No. B2621705
CAS RN: 1021133-05-0
M. Wt: 362.389
InChI Key: SASQTZQYUMJYNW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-methoxyphenyl)-2-(3-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)acetamide is a chemical compound that has been widely studied for its potential use in scientific research. It is commonly referred to as MOIAA and is a member of the indole-based compounds family. MOIAA has been shown to have a variety of potential applications, including as a tool for studying the mechanisms of various biological processes.

Mechanism of Action

The mechanism of action of MOIAA is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes involved in the regulation of gene expression. Specifically, MOIAA has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that remove acetyl groups from histone proteins. This can lead to changes in gene expression and ultimately affect various biological processes.
Biochemical and Physiological Effects:
MOIAA has been shown to have a variety of biochemical and physiological effects. For example, it has been shown to inhibit the growth of certain cancer cells in vitro. Additionally, it has been shown to have anti-inflammatory effects and may be useful in the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

One advantage of MOIAA is its potential usefulness as a tool for studying the mechanisms of various biological processes. However, there are also limitations to its use in lab experiments. For example, MOIAA can be difficult to synthesize and may be expensive. Additionally, its effects may be specific to certain cell types and may not be generalizable to all biological systems.

Future Directions

There are a number of potential future directions for research involving MOIAA. One area of interest is its potential use in the treatment of various diseases, including cancer and inflammatory diseases. Additionally, further research is needed to fully understand the mechanism of action of MOIAA and its potential as a tool for studying the regulation of gene expression. Finally, there may be opportunities to develop new synthetic methods for MOIAA that are more efficient and cost-effective than current methods.

Synthesis Methods

MOIAA can be synthesized using a variety of methods. One common method involves the reaction of 2-(3-bromo-1H-indol-1-yl)acetamide with 5-methyl-1,3,4-oxadiazole-2-carboxylic acid in the presence of a base such as potassium carbonate. The resulting product is then treated with methoxyphenylboronic acid in the presence of a palladium catalyst to yield MOIAA.

Scientific Research Applications

MOIAA has been studied for its potential use in a variety of scientific research applications. One area of interest is its potential as a tool for studying the mechanisms of various biological processes. For example, MOIAA has been shown to inhibit the activity of certain enzymes involved in the regulation of gene expression. This makes it a potentially useful tool for studying the role of these enzymes in various biological processes.

properties

IUPAC Name

N-(2-methoxyphenyl)-2-[3-(5-methyl-1,3,4-oxadiazol-2-yl)indol-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N4O3/c1-13-22-23-20(27-13)15-11-24(17-9-5-3-7-14(15)17)12-19(25)21-16-8-4-6-10-18(16)26-2/h3-11H,12H2,1-2H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SASQTZQYUMJYNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(O1)C2=CN(C3=CC=CC=C32)CC(=O)NC4=CC=CC=C4OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-methoxyphenyl)-2-(3-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)acetamide

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